molecular formula C26H22N2O5S2 B2939667 methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate CAS No. 397289-75-7

methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate

Cat. No.: B2939667
CAS No.: 397289-75-7
M. Wt: 506.59
InChI Key: NSLUVBWFUJQYCP-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the carboxylate group: This is often done via esterification reactions.

    Attachment of the benzamido and sulfonamido groups: These groups can be introduced through amide bond formation reactions, often using coupling reagents like carbodiimides.

    Final methylation: The final step involves methylation of the carboxylate group using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamido and benzamido groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate: Another complex ester with potential biological activity.

    Benzenesulfonamide derivatives: Compounds with similar sulfonamido groups that exhibit various biological activities.

Uniqueness

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and the presence of both sulfonamido and benzamido groups make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S2/c1-17-12-14-19(15-13-17)35(31,32)28-21-11-7-6-10-20(21)25(29)27-22-16-23(18-8-4-3-5-9-18)34-24(22)26(30)33-2/h3-16,28H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLUVBWFUJQYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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